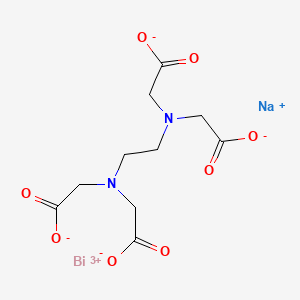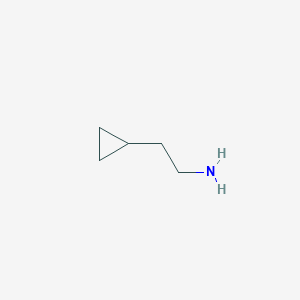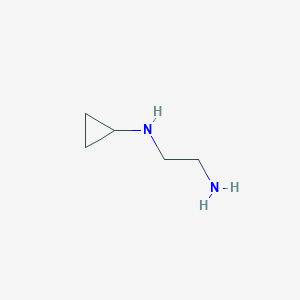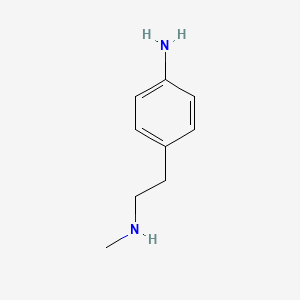![molecular formula C9H6BrF3N2 B1278543 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide CAS No. 92367-11-8](/img/structure/B1278543.png)
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide
説明
“4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide” is a chemical compound with the CAS Number 92367-11-8 . It has a molecular weight of 279.056 and a molecular formula of C9H6BrF3N2 . The compound appears as a light yellow to brown clear liquid .
Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 264.9±50.0 °C at 760 mmHg . The flash point is 114.0±30.1 °C . The compound is light sensitive, air sensitive, and heat sensitive .科学的研究の応用
Photoaffinity Labeling
The compound is used in photoaffinity labeling , a powerful tool in chemical biology to elucidate interactions between low molecular weight bioactive compounds and biomolecules . The compound contains two photoreactive groups, making it an attractive tool for comprehensive analysis of ligand-biomolecule interactions .
Synthesis of Photoreactive Compounds
The compound is used in the synthesis of other photoreactive compounds. For instance, it has been used in the synthesis of 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane .
Building Block in Organic Synthesis
“4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide” is a useful building block in organic synthesis . It can be used to produce a variety of other compounds.
Synthesis of Antiviral Compounds
It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles, which have shown antiviral activities .
Inhibitors of Hepatitis C Virus NS5B Polymerase
The compound is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles, which are potent inhibitors of hepatitis C virus NS5B polymerase .
Production of p-Trifluoromethylbenzyl Phenyl Sulfide
“4-(Trifluoromethyl)benzyl bromide” can be used to produce p-trifluoromethylbenzyl phenyl sulfide .
Safety and Hazards
The compound is classified as dangerous. It causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include not breathing the dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .
特性
IUPAC Name |
3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2/c10-5-6-1-3-7(4-2-6)8(14-15-8)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFUQXOZHPIAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445488 | |
| Record name | 3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide | |
CAS RN |
92367-11-8 | |
| Record name | 3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide contribute to bioadhesion?
A1: 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide acts as a photoreactive crosslinker when incorporated into bioadhesive hydrogels. This molecule contains a diazirine group, which is a carbene precursor. Upon exposure to low-power UV light, the diazirine group is activated and forms covalent bonds with surrounding molecules. When conjugated to the surface amine groups of poly amido amine (PAMAM) dendrimers, UV irradiation of the resulting PAMAM-g-diazirine leads to the formation of covalent crosslinks with hydrated tissues. [] This covalent bonding at the tissue/bioadhesive interface is responsible for the strong adhesive and mechanical strength of the hydrogel, even in a highly hydrated environment. []
Q2: What are the advantages of using this compound in bioadhesive formulations?
A2: This specific diazirine derivative offers several benefits:
- Controllable Properties: The mechanical properties and adhesion strength of the hydrogel can be finely tuned by adjusting the degree of diazirine grafting, hydrogel concentration, and UV dose intensity. [] This allows for customization based on the specific tissue being targeted.
- Efficient Crosslinking: The crosslinking reaction is triggered by low-power UV activation, eliminating the need for potentially toxic free-radical initiators. []
- Biocompatibility: Initial studies show low in vitro cytotoxicity of the formulation, making it promising for potential clinical applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



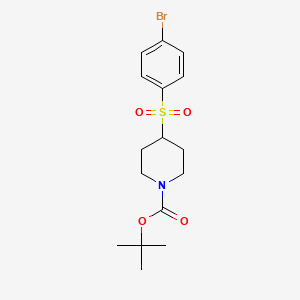
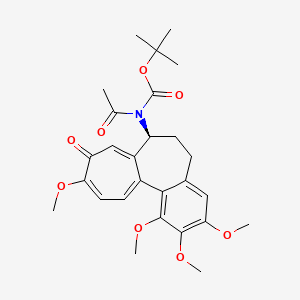
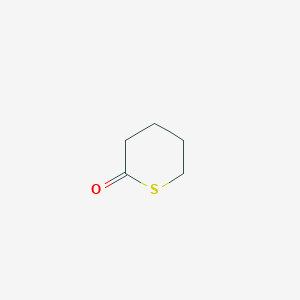
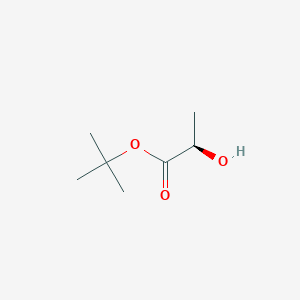
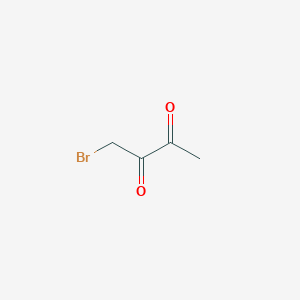
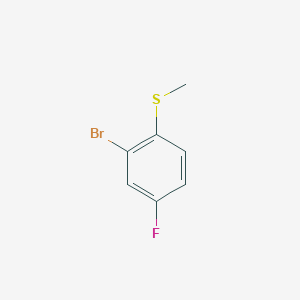
![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)
